molecular formula C11H14F3N5 B15051211 1,5-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine

1,5-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine

Cat. No.: B15051211
M. Wt: 273.26 g/mol
InChI Key: JSMPQGJXCLYKJL-UHFFFAOYSA-N
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Description

1,5-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry, agrochemistry, and material science

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable candidate for drug development and other applications where stability and bioavailability are crucial .

Properties

Molecular Formula

C11H14F3N5

Molecular Weight

273.26 g/mol

IUPAC Name

1,5-dimethyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]pyrazol-4-amine

InChI

InChI=1S/C11H14F3N5/c1-7-9(6-16-18(7)2)15-5-8-4-10(11(12,13)14)17-19(8)3/h4,6,15H,5H2,1-3H3

InChI Key

JSMPQGJXCLYKJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=CC(=NN2C)C(F)(F)F

Origin of Product

United States

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